molecular formula C19H23NO2 B1391947 2-(4-Hexyloxybenzoyl)-5-methylpyridine CAS No. 1187164-60-8

2-(4-Hexyloxybenzoyl)-5-methylpyridine

Cat. No.: B1391947
CAS No.: 1187164-60-8
M. Wt: 297.4 g/mol
InChI Key: YBOUIKURZCIEBK-UHFFFAOYSA-N
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Description

2-(4-Hexyloxybenzoyl)-5-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a benzoyl group attached to a pyridine ring, with a hexyloxy substituent on the benzoyl ring and a methyl group on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hexyloxybenzoyl)-5-methylpyridine typically involves the reaction of 4-hexyloxybenzoyl chloride with 5-methylpyridine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The base used can be triethylamine or pyridine itself, which helps in neutralizing the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hexyloxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl alcohol or other reduced forms.

    Substitution: The hexyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hexyloxybenzoyl)-5-methylpyridine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers

Mechanism of Action

The mechanism of action of 2-(4-Hexyloxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hexyloxy and methyl substituents can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxybenzoyl)-5-methylpyridine: Similar structure but with a methoxy group instead of a hexyloxy group.

    2-(4-Ethoxybenzoyl)-5-methylpyridine: Similar structure but with an ethoxy group instead of a hexyloxy group.

    2-(4-Butoxybenzoyl)-5-methylpyridine: Similar structure but with a butoxy group instead of a hexyloxy group.

Uniqueness

2-(4-Hexyloxybenzoyl)-5-methylpyridine is unique due to its hexyloxy substituent, which imparts specific physical and chemical properties, such as increased lipophilicity and potential for enhanced membrane permeability. These properties can influence its biological activity and make it a valuable compound for various applications .

Properties

IUPAC Name

(4-hexoxyphenyl)-(5-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-17-10-8-16(9-11-17)19(21)18-12-7-15(2)14-20-18/h7-12,14H,3-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOUIKURZCIEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901224949
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-60-8
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Hexyloxy)phenyl](5-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901224949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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